

# Application Notes and Protocols for CH6953755

## In Vitro Assays

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### Compound of Interest

Compound Name: CH6953755

Cat. No.: B2695209

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## Introduction

**CH6953755** is a potent and selective, orally active inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2][3] YES1 is implicated in various cellular processes, including proliferation, differentiation, and survival, and its aberrant activity is associated with tumorigenesis and metastasis in several cancers.[4] **CH6953755** exerts its antitumor effects by inhibiting YES1 kinase activity, which in turn can modulate downstream signaling pathways, such as the YAP1 pathway, leading to reduced cancer cell growth.[2][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of **CH6953755**.

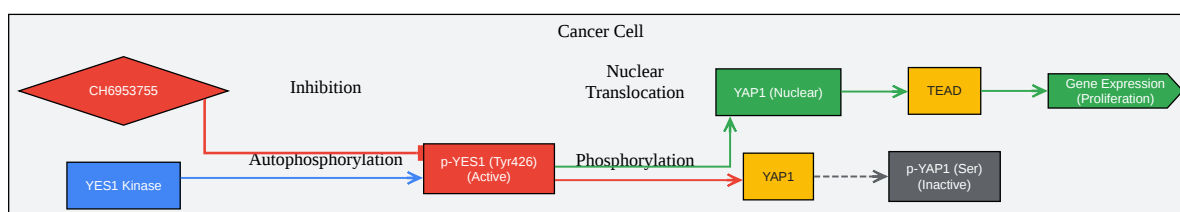
## Data Presentation

### Table 1: In Vitro Efficacy of CH6953755

Parameter	Value	Cell Lines/System	Reference
IC50 (YES1 Kinase)	1.8 nM	Biochemical Assay	[1][2][3]
Cell Growth Inhibition	Effective at 0.001-1 $\mu$ M	YES1-amplified cancer cell lines (e.g., KYSE70)	[1]
Inhibition of YES1 Autophosphorylation	Observed at 0.001-1 $\mu$ M (2 hours)	KYSE70 cells	[1]
Suppression of TEAD Luciferase Reporter Activity	Effective at 0.1-3 $\mu$ M	KYSE70 and RERF-LC-AI cells	[1]

## Signaling Pathway Diagram

The following diagram illustrates the signaling pathway involving YES1 and the inhibitory action of **CH6953755**.



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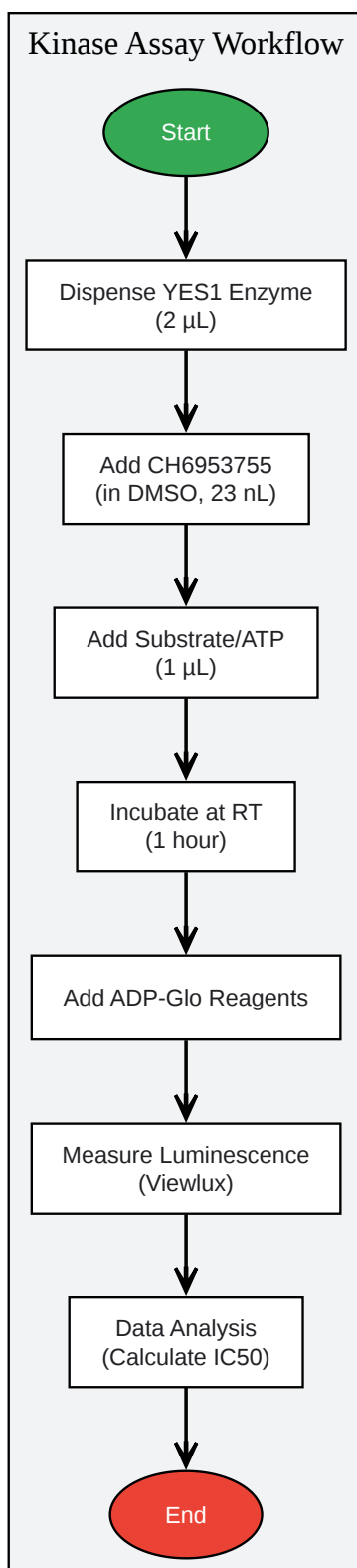
Caption: Mechanism of action of **CH6953755** in inhibiting the YES1 signaling pathway.

## Experimental Protocols

### In Vitro Kinase Assay

This protocol is for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of **CH6953755** against YES1 kinase.

Experimental Workflow Diagram:



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Caption: Workflow for the in vitro YES1 kinase inhibition assay.

## Materials:

- YES1 Kinase
- **CH6953755**
- DMSO
- Kinase substrate (e.g., poly(E,Y)4:1)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- 1536-well white solid-bottom plates
- Flying Reagent Dispenser
- Pintool liquid handler
- Luminescence plate reader (e.g., PerkinElmer Viewlux)

## Procedure:

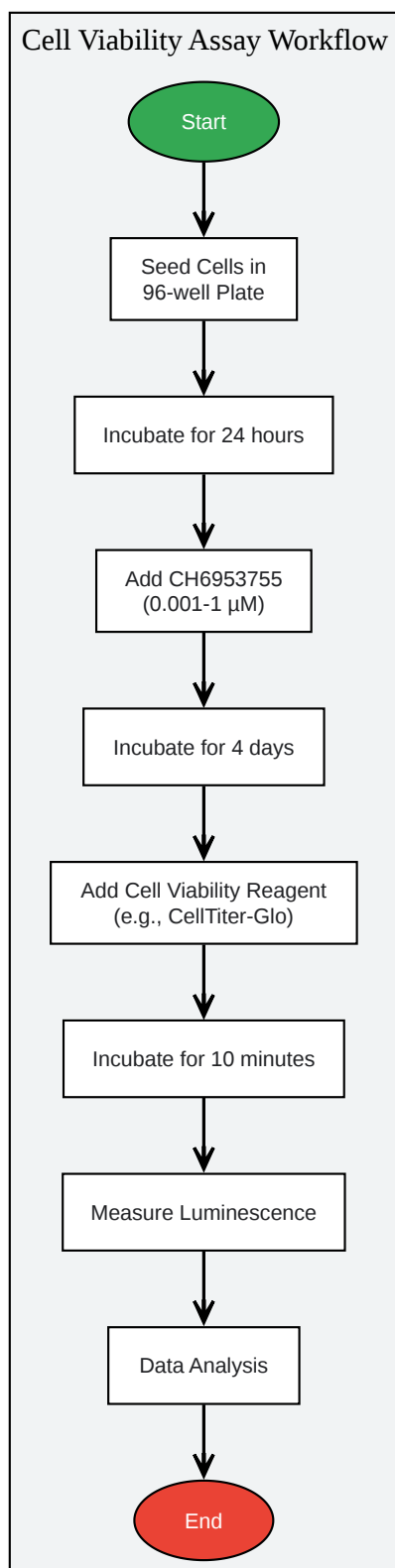
- Dispense 2 µL of YES1 enzyme into the wells of a 1536-well plate.[\[6\]](#)
- Prepare serial dilutions of **CH6953755** in DMSO.
- Transfer 23 nL of the **CH6953755** dilutions to the assay plate using a pintool.[\[6\]](#) Include DMSO-only controls for maximum and minimum signals (with and without enzyme, respectively).[\[6\]](#)
- Initiate the kinase reaction by adding 1 µL of a solution containing the kinase substrate and ATP.[\[6\]](#)
- Incubate the plate at room temperature for 1 hour.[\[6\]](#)
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.[\[6\]](#)

- Measure the luminescence signal using a plate reader.[6]
- Normalize the data to the controls and calculate the IC50 value by fitting the data to a dose-response curve.[6]

## Cell Viability Assay

This protocol is for assessing the effect of **CH6953755** on the proliferation of cancer cell lines.

Experimental Workflow Diagram:



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Caption: Workflow for the cell viability assay.

#### Materials:

- YES1-amplified cancer cell lines (e.g., KYSE70, OACP4 C)
- Non-YES1-amplified cancer cell line (e.g., K562)
- Cell culture medium and supplements
- **CH6953755**
- DMSO
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- Luminometer

#### Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Prepare serial dilutions of **CH6953755** in cell culture medium. The final concentrations should typically range from 0.001  $\mu\text{M}$  to 1  $\mu\text{M}$ .[\[1\]](#)
- Add the **CH6953755** dilutions to the cells. Include a DMSO vehicle control.
- Incubate the plate for 4 days in a humidified incubator at 37°C and 5% CO<sub>2</sub>.[\[1\]](#)
- On the day of analysis, allow the plate and the cell viability reagent to equilibrate to room temperature.
- Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

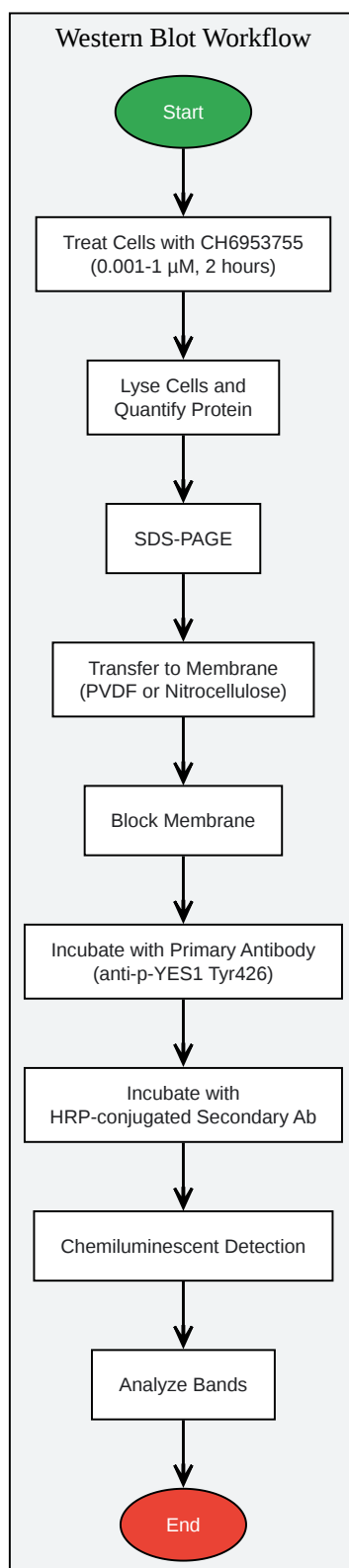


- Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage of the DMSO-treated control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

## Western Blot Analysis for YES1 Phosphorylation

This protocol is for detecting the inhibition of YES1 autophosphorylation by **CH6953755** in whole-cell lysates.

Experimental Workflow Diagram:



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Caption: Workflow for Western blot analysis of YES1 phosphorylation.

## Materials:

- YES1-amplified cancer cell line (e.g., KYSE70)
- **CH6953755**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody against phospho-YES1 (Tyr426)
- Primary antibody against total YES1 (for loading control)
- Primary antibody against a housekeeping protein (e.g.,  $\beta$ -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

## Procedure:

- Culture KYSE70 cells to 70-80% confluency.
- Treat the cells with various concentrations of **CH6953755** (e.g., 0.001  $\mu$ M to 1  $\mu$ M) for 2 hours.[1] Include a DMSO vehicle control.
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.

- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-YES1 (Tyr426) overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with antibodies against total YES1 and a housekeeping protein to ensure equal loading.

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